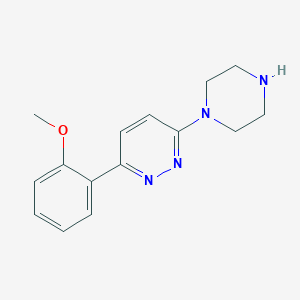

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-14-5-3-2-4-12(14)13-6-7-15(18-17-13)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJLCEORAIHAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in numerous physiological processes. The nature of these interactions often involves binding to the receptor sites, leading to either inhibition or activation of the receptor’s function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that it can affect the viability and proliferation of glioma cells, indicating its potential as an anti-cancer agent. Additionally, it has been observed to induce reactive oxygen species (ROS) generation in pancreatic cancer cells, leading to apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing tumor growth. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it has shown therapeutic potential without significant adverse effects. At higher doses, toxic effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s effects on metabolic flux and metabolite levels are also being studied to understand its broader impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and kidneys, where it exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. Studies have shown that it localizes to the mitochondria and endoplasmic reticulum, where it influences cellular processes such as energy production and protein synthesis.

Biological Activity

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

Target Enzymes

- Tyrosine Kinases : This compound has been shown to inhibit certain tyrosine kinases, which play crucial roles in cell growth and differentiation. The inhibition can lead to reduced proliferation of cancer cells and modulation of signaling pathways associated with tumor progression .

- Cholinesterases : It has been noted that compounds with piperazine moieties can exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate that:

- Bioavailability : The compound demonstrates good oral bioavailability, making it suitable for systemic administration.

- Metabolism : It undergoes metabolic transformations primarily through cytochrome P450 enzymes, which can influence its efficacy and safety profile .

Biological Activity and Efficacy

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents in FaDu hypopharyngeal tumor cells, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to inhibit cholinesterase enzymes suggests it may have neuroprotective properties:

- Cognitive Enhancement : In models of Alzheimer’s disease, compounds similar to this compound have demonstrated potential in improving cognitive function by increasing acetylcholine levels in the brain .

Case Studies

Several studies have investigated the effects of this compound in various biological contexts:

Scientific Research Applications

Chemical Properties and Structure

This compound features a piperazine ring attached to a pyridazine core, along with a methoxyphenyl substituent. Its molecular formula is with a molecular weight of approximately 270.34 g/mol. The presence of the methoxy group enhances its solubility and biological activity.

Medicinal Chemistry

3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Studies have suggested that the compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains; potential for antibiotic development. |

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Neuroprotective | Reduces cell death in neuronal models subjected to oxidative stress. |

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could influence various biological processes, including inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In vitro studies were conducted to assess the antimicrobial properties of this compound against common bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These results indicate moderate antimicrobial activity, suggesting its potential use in treating infections caused by resistant strains.

Case Study 2: Neuroprotection in Oxidative Stress Models

A study investigated the effects of this compound on neuronal cells exposed to hydrogen peroxide-induced oxidative stress. Treated cells showed a significant reduction in apoptosis markers compared to controls, indicating its potential neuroprotective role.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound, it can be compared with similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| This compound | Moderate | High |

| 5-Bromo-2-methylphenol | Low | Moderate |

| 4-Hydroxy-2-methoxybenzaldehyde | Moderate | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.